Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate
Overview
Description
Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate is a useful research compound. Its molecular formula is C12H16ClNO4S and its molecular weight is 305.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antimicrobial Applications
Compounds like Sulforaphane, which shares a similar sulfonyl functional group, are known for their antioxidant and antimicrobial properties. Such compounds are derived from cruciferous vegetables and have shown promise in chemoprevention against various cancers, cardiovascular diseases, and neurodegenerative conditions (Kim & Park, 2016).
Environmental Remediation
Phenoxy herbicides, which include similar chlorophenyl groups, have been studied for their sorption to soils and minerals, indicating the relevance of such compounds in environmental chemistry and remediation efforts (Werner, Garratt, & Pigott, 2012).
Food Flavoring and Preservation
Branched-chain aldehydes, which can be structurally related to Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate, play significant roles in food flavoring. Their production and breakdown pathways are crucial for enhancing the flavor profiles of various food products (Smit, Engels, & Smit, 2009).
Nutritional Supplementation
The metabolism and bioefficacy of methionine sources like 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) have been explored for their potential in animal nutrition. These studies provide insights into the use of sulfur-containing compounds in dietary supplements to enhance animal health and productivity (Vázquez-Añón et al., 2017).
Wastewater Treatment
Research on the treatment of wastewater from the pesticide industry highlights the challenges and treatment options for removing toxic pollutants, including those similar in structure to this compound. These studies are crucial for developing more effective and environmentally friendly wastewater treatment technologies (Goodwin et al., 2018).
Properties
IUPAC Name |
methyl 4-(4-chloro-N-methylsulfonylanilino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-18-12(15)4-3-9-14(19(2,16)17)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAQFVKFDJMJAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.